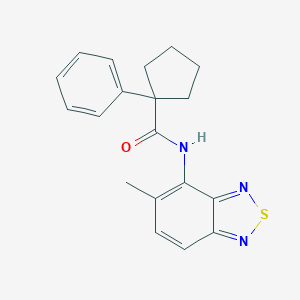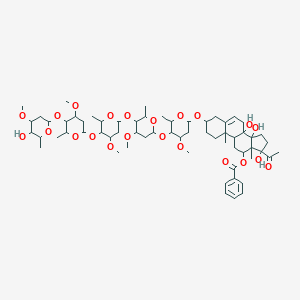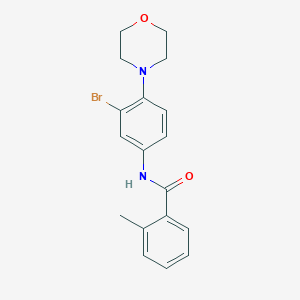![molecular formula C15H21BrN2O2 B235385 N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It belongs to the class of drugs called tyrosine kinase inhibitors and works by inhibiting the activity of the tyrosine kinase 2 (TYK2) enzyme, which plays a critical role in the signaling pathways involved in immune responses.
Mécanisme D'action
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide works by selectively inhibiting the activity of the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway involved in immune responses. By blocking TYK2, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and physiological effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This leads to a reduction in inflammation and improved disease outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the disease model and the specific experimental conditions used. Additionally, the long-term safety and efficacy of this compound in humans are still being evaluated in clinical trials.
Orientations Futures
There are several potential future directions for the research and development of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide. One area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce the frequency of dosing. Another area of interest is the exploration of its potential for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the combination of this compound with other drugs that target different components of the immune system may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base to form the intermediate this compound. This intermediate is then purified and further reacted with other reagents to produce the final product.
Applications De Recherche Scientifique
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to effectively suppress the immune response and reduce inflammation, leading to improved disease outcomes.
Propriétés
Formule moléculaire |
C15H21BrN2O2 |
|---|---|
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)14(19)17-11-4-5-13(12(16)10-11)18-6-8-20-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
Clé InChI |
OONMTYJRASAJKI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)

![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)





![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)